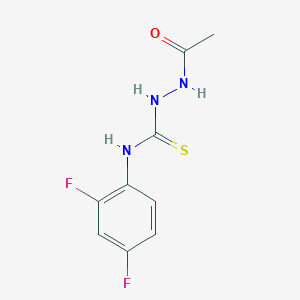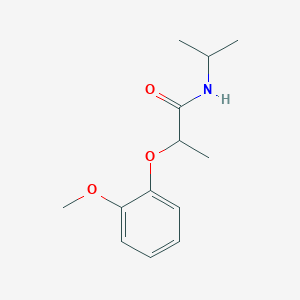![molecular formula C13H11N5S B4759975 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine](/img/structure/B4759975.png)
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine
Overview
Description
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a sulfanyl group linked to a phenyl-tetrazole moiety
Mechanism of Action
Target of Action
It is known that similar compounds have shown diverse biological activity, including antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antihypertensive effects . Some derivatives have been found to inhibit c-Src tyrosine kinase, which are promising antitumor drugs .
Mode of Action
It is known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways related to their biological activities .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Similar compounds have shown significant cytotoxic effects .
Action Environment
It is known that the synthesis of similar compounds can be influenced by the presence of bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine typically involves the alkylation of 2-sulfanylpyridine with 1-phenyl-5-(chloromethyl)-1H-tetrazole. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH) at elevated temperatures . The use of excess base can lead to the direct formation of cyclized products in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine: Similar structure but with a thieno ring instead of a pyridine ring.
1-Phenyl-1H-tetrazole-5-thiol: Contains a thiol group instead of a sulfanyl group.
Uniqueness
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine is unique due to its specific combination of a pyridine ring with a phenyl-tetrazole moiety linked via a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)methylsulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-2-6-11(7-3-1)18-12(15-16-17-18)10-19-13-8-4-5-9-14-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBHPKFDTIKGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea](/img/structure/B4759903.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759915.png)

![6-cyclopropyl-N-(2,6-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4759927.png)
![N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B4759930.png)
![methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4759936.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide](/img/structure/B4759942.png)
![2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4759943.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4759947.png)
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4759955.png)
![N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B4759974.png)

![5-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B4759989.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4759990.png)
